molecular formula C13H14N2O2 B6075113 N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)cyclopropanecarboxamide

N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)cyclopropanecarboxamide

Cat. No. B6075113
M. Wt: 230.26 g/mol
InChI Key: YYQWWRQHWDKWGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)cyclopropanecarboxamide, also known as OTQCP, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. OTQCP is a cyclic amide derivative of quinoline, which is a heterocyclic compound that exhibits a broad range of biological activities.

Mechanism of Action

The mechanism of action of N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)cyclopropanecarboxamide involves the inhibition of the proteasome, which is a complex cellular machinery that plays a critical role in protein degradation and turnover. N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)cyclopropanecarboxamide binds to the active site of the proteasome and prevents it from degrading target proteins, thereby leading to the accumulation of misfolded and damaged proteins that ultimately induce cell death.
Biochemical and Physiological Effects:
N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)cyclopropanecarboxamide has been shown to exhibit several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest. Moreover, N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)cyclopropanecarboxamide has been found to modulate the expression of various genes and proteins that are involved in cancer progression, such as p53, Bcl-2, and cyclin D1.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)cyclopropanecarboxamide in lab experiments is its potent antitumor activity against various cancer cell lines. Moreover, N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)cyclopropanecarboxamide exhibits a high degree of selectivity towards cancer cells and has minimal toxicity towards normal cells. However, one of the major limitations of using N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)cyclopropanecarboxamide is its low solubility in aqueous solutions, which can limit its bioavailability and efficacy.

Future Directions

Several future directions can be explored for the development of N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)cyclopropanecarboxamide as a potential anticancer agent. One of the potential directions is to optimize the synthesis method of N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)cyclopropanecarboxamide to improve its yield and purity. Moreover, further studies can be conducted to elucidate the molecular mechanism of action of N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)cyclopropanecarboxamide and its potential interactions with other cellular pathways. Additionally, the efficacy and safety of N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)cyclopropanecarboxamide can be evaluated in preclinical and clinical studies to determine its potential as a therapeutic agent for cancer treatment.

Synthesis Methods

The synthesis of N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)cyclopropanecarboxamide involves the reaction of 7-amino-1,2,3,4-tetrahydroquinoline-2,3-dione with cyclopropanecarbonyl chloride in the presence of a base catalyst such as triethylamine. This reaction results in the formation of N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)cyclopropanecarboxamide, which can be purified using standard techniques such as column chromatography.

Scientific Research Applications

N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)cyclopropanecarboxamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. Several studies have shown that N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)cyclopropanecarboxamide exhibits potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Moreover, N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)cyclopropanecarboxamide has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.

properties

IUPAC Name

N-(2-oxo-3,4-dihydro-1H-quinolin-7-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c16-12-6-4-8-3-5-10(7-11(8)15-12)14-13(17)9-1-2-9/h3,5,7,9H,1-2,4,6H2,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQWWRQHWDKWGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC3=C(CCC(=O)N3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24782489
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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